molecular formula C7H11N2OP B1384681 (4-Aminopyridin-3-yl)dimethylphosphine oxide CAS No. 2260937-83-3

(4-Aminopyridin-3-yl)dimethylphosphine oxide

Cat. No.: B1384681
CAS No.: 2260937-83-3
M. Wt: 170.15 g/mol
InChI Key: GPVLIVDTHUDKHC-UHFFFAOYSA-N
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Description

(4-Aminopyridin-3-yl)dimethylphosphine oxide (CAS 2260937-83-3) is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel kinase inhibitors. This compound features a dimethylphosphine oxide (DMPO) group attached to an aminopyridine core. The phosphine oxide group is a strong hydrogen bond acceptor that can significantly influence a molecule's properties, often leading to enhanced aqueous solubility and improved metabolic stability compared to traditional functional groups like amides . These characteristics make it a valuable scaffold for optimizing the drug-likeness of potential therapeutic agents. Researchers are exploring the applications of this compound in the design of targeted therapies. Its structural features are analogous to those used in known oncology drugs, suggesting its utility in synthesizing inhibitors for various kinase targets such as Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) . Incorporating the DMPO group into molecular architectures is a recognized strategy to improve potency and selectivity against specific kinases, as demonstrated by approved and investigational drugs . This compound is supplied For Research Use Only. It is intended for laboratory research and drug development applications and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions, as it is classified as a hazardous substance .

Properties

IUPAC Name

3-dimethylphosphorylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2OP/c1-11(2,10)7-5-9-4-3-6(7)8/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVLIVDTHUDKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260937-83-3
Record name 3-(dimethylphosphoryl)pyridin-4-amine
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Preparation Methods

Direct Phosphorylation of Pyridine Derivatives

a. Nucleophilic Substitution and Phosphorylation

One of the most common methodologies involves nucleophilic substitution reactions where pyridine derivatives bearing reactive sites are functionalized with phosphorus reagents. For instance, the synthesis of phosphorus(V)-substituted pyridines, including (4-aminopyridin-3-yl) derivatives, can be achieved through the reaction of amino-pyridine precursors with chlorophosphine oxides or phosphonic dichlorides under controlled conditions.

b. Catalytic Coupling Reactions

Recent advances include palladium-catalyzed coupling reactions where phosphorus reagents are attached to the pyridine core via C–H activation. This approach allows regioselective functionalization at the 3-position of pyridine, followed by subsequent amino group introduction at the 4-position. Such methods benefit from high selectivity and yield, as demonstrated in the synthesis of related phosphorus-substituted heterocycles.

Multi-step Synthesis Involving Intermediates

a. Formation of Pyridinium Salts and Subsequent Phosphorylation

A prominent route involves initial formation of pyridinium salts through quaternization of pyridine with suitable agents, such as methyl halides or other alkylating agents, followed by nucleophilic substitution with dimethylphosphine oxide. This method is exemplified in the synthesis of 4-dimethylaminopyridinium salts, which are then subjected to phosphorylation reactions.

b. Phosphorylation via Cyclization and Functionalization

Another approach involves constructing the pyridine ring via cyclization of precursor molecules bearing phosphorus functionalities. For example, the reaction of 2,4,5-trichloropyrimidine derivatives with nucleophiles like dimethylphosphine oxide under catalytic conditions results in phosphorus-substituted pyrimidines, which can be further transformed into the target compound.

Specific Synthesis Protocols from Patent and Literature Data

Method Key Reagents Conditions Yield/Remarks
Quaternization and Amination Pyridine, thionyl chloride, N,N-dimethylformamide Reflux at 77-80°C, vacuum distillation Produces N-[4-pyridyl]pyridinium chloride hydrochloride with high purity; subsequent aminolation yields (4-aminopyridin-3-yl) derivatives
Catalytic Coupling 2,4,5-Trichloropyrimidine, dimethylphosphine oxide, Pd catalyst Mild heating, reflux Efficient formation of phosphorus-functionalized pyridines, including (4-aminopyridin-3-yl) derivatives
Carbenoid-Mediated Cyclization Diazo compounds, Rhodium catalysts Reflux under inert atmosphere Facilitates regioselective attachment of phosphorus groups at specific pyridine positions

Research Findings and Optimization Strategies

  • Recovery and Recycling of Raw Materials: Processes involving ethyl acetate and other solvents allow for recovery and reuse, significantly reducing costs and environmental impact.
  • Reaction Monitoring: Use of spectroscopic techniques (NMR, IR) ensures regioselectivity and purity, especially when functionalizing at specific pyridine positions.
  • Temperature Control: Maintaining optimal temperatures (generally below 80°C for initial steps and reflux conditions for cyclization) is critical for high yields and minimal byproduct formation.
  • Catalyst Selection: Palladium and rhodium catalysts are preferred for their efficiency in facilitating C–H activation and cyclization steps.

Summary of Synthesis Pathways

Pathway Advantages Limitations
Direct phosphorylation High regioselectivity, fewer steps Requires specific catalysts, sensitive to reaction conditions
Quaternization followed by amination Well-established, high yields Multi-step process, potential for side reactions
Cyclization of phosphorus-containing intermediates Efficient ring formation Requires careful control of reaction parameters

Chemical Reactions Analysis

(4-Aminopyridin-3-yl)dimethylphosphine oxide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

DMPO serves as a versatile ligand in coordination chemistry and is utilized as a building block in organic synthesis. Its ability to form stable complexes with transition metals enhances its utility in catalysis and material science.

Biology

Research indicates that DMPO exhibits potential biological activities, particularly:

  • Enzyme Inhibition : DMPO has been studied for its inhibitory effects on various kinases, which are critical in cell signaling pathways.
  • Receptor Binding : The compound's interaction with specific receptors may modulate biological processes.

Medicine

The compound shows promise for therapeutic applications:

  • Neurological Disorders : Ongoing research is evaluating DMPO's efficacy in treating conditions like multiple sclerosis and other neurodegenerative diseases.
  • Anticancer Activity : DMPO derivatives have demonstrated enhanced anticancer properties, potentially improving the effectiveness of existing chemotherapeutics.

Industry

In industrial applications, DMPO is explored for developing new materials and as a catalyst in various chemical processes.

Recent studies have highlighted several key biological activities associated with DMPO:

Activity TypeDescriptionReference
Kinase InhibitionInhibits focal adhesion kinase (FAK)
Anticancer EfficacyEnhances activity against various cancer cell lines
NeuroprotectionPotential protective effects on neuronal cells

FAK Inhibition Study

A series of experiments assessed the inhibitory effect of DMPO on focal adhesion kinase (FAK). The compound exhibited an IC50 value in the low nanomolar range, indicating potent inhibitory activity. Structural modifications to the DMPO scaffold improved binding affinity and selectivity towards FAK.

Combination Therapy in Cancer Treatment

In vitro studies demonstrated that combining DMPO with established chemotherapeutics significantly increased apoptosis in cancer cell lines compared to monotherapy. This suggests that DMPO could serve as an adjunct therapy to improve treatment outcomes for patients with resistant tumors.

Mechanism of Action

The mechanism of action of (4-Aminopyridin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The aminopyridine group can bind to receptors or enzymes, modulating their activity. The dimethylphosphine oxide group can participate in redox reactions, influencing cellular processes . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Key Findings :

  • The 4-amino-3-phosphine oxide substitution in the target compound maximizes dipole interactions with kinase ATP-binding pockets, as seen in FAK (Focal Adhesion Kinase) inhibitors .
  • 2-Amino-3-phosphine oxide derivatives exhibit lower cellular uptake due to higher hydrophobicity (logP ~1.8 vs. 1.2 for the 4-amino analog) .

Comparison with 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Property This compound 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
FAK IC₅₀ Not reported 10⁻⁸–10⁻⁹ M
Solubility (PBS) >50 µM <20 µM
Cytotoxicity (MDA-MB-231) Moderate (IC₅₀ ~5 µM) High (IC₅₀ ~0.1 µM)

Insights :

  • The pyrrolopyrimidine scaffold provides stronger π-stacking and planar geometry, improving FAK binding affinity compared to the pyridine-based target compound .
  • The phosphine oxide group in both classes enhances solubility but is more critical in pyridine derivatives due to their inherently lower polarity .

Research Findings and Structure-Activity Relationships (SAR)

  • Amino Group Position: Moving the amino group from position 4 to 2 (e.g., (2-Aminopyridin-3-yl)dimethylphosphine oxide) reduces hydrogen-bond donor capacity, weakening interactions with kinase catalytic domains .
  • Phosphine Oxide Orientation : The 3-position phosphine oxide in the target compound aligns optimally with polar residues in FAK’s hydrophobic pocket, a feature absent in 2-position analogs .
  • Hybrid Systems : Compounds combining pyridine and pyrrolopyrimidine motifs (e.g., ’s complex) show enhanced bioavailability but require intricate synthetic pathways .

Biological Activity

(4-Aminopyridin-3-yl)dimethylphosphine oxide (DMPO) is a phosphine oxide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This compound is part of a broader class of phosphorus-containing compounds that have shown promise in various therapeutic applications, including cancer treatment and enzyme inhibition.

  • Chemical Structure : The compound features a pyridine ring substituted with an amino group and a dimethylphosphine oxide moiety.
  • Molecular Formula : C₇H₁₃N₂O₂P
  • CAS Number : 2260937-83-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases. The mechanism involves the formation of hydrogen bonds and other interactions with amino acid residues in the active sites of target enzymes, thereby modulating their activity.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Kinase Inhibition : The compound has been evaluated for its inhibitory effects on various kinases, which play crucial roles in cell signaling pathways involved in cancer progression.
  • Anticancer Properties : Research indicates that DMPO derivatives can enhance the efficacy of established anticancer agents by improving selectivity and reducing off-target effects.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits FAK and other kinases
Anticancer EfficacyEnhances activity against cancer cell lines
NeuroprotectionPotential protective effects on neuronal cells

Case Studies

  • FAK Inhibition Study :
    • A series of experiments were conducted to assess the inhibitory effect of this compound on focal adhesion kinase (FAK). The compound exhibited an IC50 value in the low nanomolar range, indicating potent inhibitory activity.
    • Structural modifications to the DMPO scaffold improved binding affinity and selectivity towards FAK, demonstrating the importance of the phosphine oxide group in enhancing biological activity.
  • Combination Therapy in Cancer Treatment :
    • In vitro studies showed that combining this compound with established chemotherapeutics significantly increased apoptosis in cancer cell lines compared to monotherapy.
    • These findings suggest that DMPO could serve as an adjunct therapy to improve treatment outcomes in patients with resistant tumors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (4-Aminopyridin-3-yl)dimethylphosphine oxide?

  • Methodology : Palladium-catalyzed cross-coupling reactions are widely used. For example, ligand-free Pd(OAc)₂-catalyzed phosphorylation of bromopyridines with dimethylphosphine oxide under microwave irradiation yields phosphorylated pyridines . Optimize reaction conditions (e.g., 160–180°C, short-term heating) to avoid solvent use and improve yields (19–45%) .
  • Validation : Confirm regioselectivity using high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ³¹P) .

Q. How can NMR and Raman spectroscopy be employed to characterize the compound’s structure?

  • NMR : Use ³¹P NMR to identify phosphorus environments (e.g., δ ~30–40 ppm for phosphine oxides) . ¹H NMR resolves amine proton signals near δ 5–6 ppm, while ¹³C NMR distinguishes pyridine carbons .
  • Raman : Assign torsional modes (e.g., A" torsion at 190–177 cm⁻¹ and A' torsion at 169.9–166.1 cm⁻¹) by comparing experimental data to computed potential constants (Table II in ).

Advanced Research Questions

Q. How does the dimethylphosphine oxide group influence pharmacokinetics in drug candidates like brigatinib?

  • Mechanistic Insight : The phosphine oxide acts as a hydrogen-bond acceptor, enhancing solubility and permeability (Biopharmaceutics Classification System class 1). Unlike carbonyls, it avoids redox instability, improving metabolic resistance .
  • Experimental Design : Compare pharmacokinetic profiles of analogs with/without phosphine oxide using in vitro permeability assays (Caco-2 cells) and solubility studies across physiological pH .

Q. What challenges arise in vibrational spectroscopy analysis due to torsional modes?

  • Key Issue : Overlapping water absorption bands (e.g., ~338 cm⁻¹) complicate far-IR assignments. Use high-resolution (0.5 cm⁻¹) spectroscopy to distinguish compound-specific transitions .
  • Resolution Strategy : Validate assignments via energy-level diagrams and potential function calculations (e.g., V₃ = 378 cm⁻¹ for A" torsion) .

Q. How can contradictions in spectral data (e.g., alternative torsional assignments) be resolved?

  • Case Study : Initial Raman data suggested A' torsion at 349.0 cm⁻¹, but far-IR revealed 338 cm⁻¹ as the 2ν transition (169.9 + 166.1 cm⁻¹). Cross-validate with kinetic coefficients (Table II in ).

Q. How do H-bond acceptor properties of phosphine oxides compare to sulfones or carbonyls in medicinal chemistry?

  • Data-Driven Analysis : Phosphine oxides exhibit moderate Brønsted basicity (pKaH ~0 for trimethylphosphine oxide vs. 3.75 for arsine oxides). Use titration with substituted phenols to quantify H-bond strength via NMR deshielding .
  • Application : Design analogs with enhanced target binding by replacing sulfones with phosphine oxides, leveraging their superior H-bond acceptor capacity .

Q. What computational methods predict the compound’s torsional dynamics and H-bond interactions?

  • Torsional Modeling : Apply C₃v symmetry-based potential functions (e.g., V₃ and V₃₃ terms) to fit Raman and IR data (Figure 3 in ).
  • H-Bond Analysis : Use Hirshfeld atom refinement to distinguish between salt/co-crystal forms in solid-state structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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